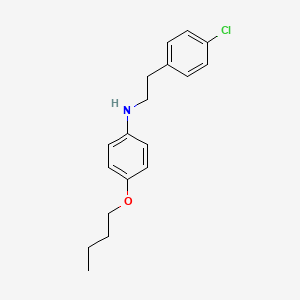
N-(2-Fluorobenzyl)-3-propoxyaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “N-(2-Fluorobenzyl)-3-propoxyaniline” could potentially involve the use of “2-Fluorobenzyl bromide” as a starting material . A similar compound, “5-fluoro-2-nitrobenzotrifluoride”, was synthesized in a continuous-flow millireactor system through the nitration of “3-fluorobenzotrifluoride” using the mixed acid as a nitrating agent . Another unexpected product, “n-(3-((2-fluorobenzyl)thio)-5-methyl-4h- 1,2,4 …”, was obtained accidentally during a synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from similar compounds. For instance, “N-(2-Fluorobenzyl)methanesulfonamide” has a molecular formula of C8H10FNO2S .Applications De Recherche Scientifique
Radioisotope Labeling for Imaging Agents : N-(2-Fluorobenzyl) derivatives have been used in the synthesis of PET (Positron Emission Tomography) radiotracers. For instance, [18F]4-fluorobenzyl iodide ([18F]FBI) shows potential for creating dopamine D1 and D2 receptor-based imaging agents, which are crucial for understanding neurological disorders (Mach et al., 1993).
Spectroscopic and Antimicrobial Research : Compounds with a 4-fluorobenzyl moiety have been investigated for their spectral properties, DNA-cleavage, and antimicrobial activities. These studies explore the potential of these compounds in medical and biochemical applications (Okumuş et al., 2022).
Synthesis of Cyclotetraphosphazene Derivatives : Research into cyclotetraphosphazene derivatives with 4-fluorobenzyl pendant arms has led to discoveries in spectroscopic, crystallographic, and stereogenic properties. These findings have implications for DNA interactions and antimicrobial activities (Elmas et al., 2018).
Metabolic Fate Studies : Studies on the metabolic fate of fluorobenzyl alcohols in rats have identified major metabolites and their pathways. This research is crucial for understanding the biological implications of these compounds (Blackledge et al., 2003).
Prosthetic Radiolabeling of Oligonucleotides : Automated radiosynthesis of N-(4-[18F]fluorobenzyl)-2-bromoacetamide demonstrates the potential for radiolabeling oligonucleotides, which is significant for gene expression imaging (Koslowsky et al., 2008).
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-2-10-19-15-8-5-7-14(11-15)18-12-13-6-3-4-9-16(13)17/h3-9,11,18H,2,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGCWBKPWKIZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)




![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-isobutoxyaniline](/img/structure/B1385545.png)

